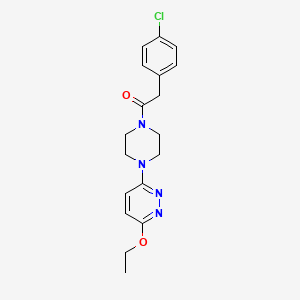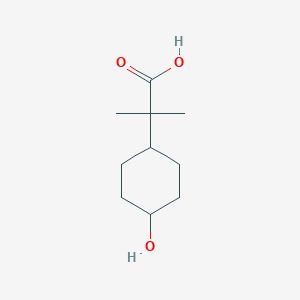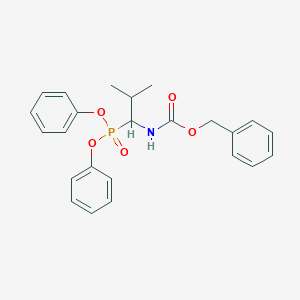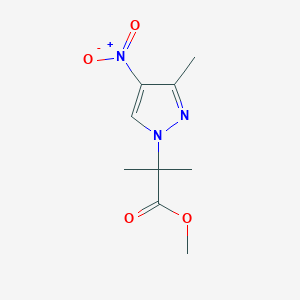![molecular formula C10H27BrSi3 B2978636 [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane CAS No. 29955-17-7](/img/structure/B2978636.png)
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .Scientific Research Applications
Synthesis of Bromohydrins
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane: is an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . These bromohydrins serve as valuable intermediates in the production of fine chemicals. For instance, glycerol, a by-product in biodiesel production, can be transformed into α-monobromohydrin or α,γ-dibromohydrin under different conditions, yielding compounds that are crucial in organic syntheses as drugs, antibacterials, or inhibitors .
Radical-Based Reactions
The compound is used in radical chemistry, particularly in radical reductions and hydrosilylation reactions . It allows for reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity. This makes it a strategic reagent in the synthesis of complex organic molecules .
Photopolymerization
In the field of polymers and material science, [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane plays a crucial role in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides . This application is significant for developing new materials with tailored properties.
Organic Synthesis Intermediates
The compound is a versatile building block for synthesizing various organic compounds. It’s particularly useful in the synthesis of compounds that have applications as drugs or antibacterials .
Fine Chemical Production
As a reagent, it is involved in the production of fine chemicals, which are used in pharmaceuticals, food, cosmetics, and other chemical industries. Its role in transforming raw materials into more valuable chemicals is of great importance .
Material Science
In material science, the compound is used for modifying the surface properties of materials, which can lead to the development of innovative products with enhanced features .
Medicinal Chemistry
In medicinal chemistry, it serves as a precursor for the synthesis of various pharmaceuticals, offering pathways to create drugs with improved efficacy and reduced side effects .
Environmental Chemistry
Lastly, it finds applications in environmental chemistry, where it can be used to synthesize compounds that help in the reduction of greenhouse gases or in the treatment of pollutants .
Mechanism of Action
The mechanism of action of such compounds often involves the use of trimethylsilyl groups as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also be used to make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Safety and Hazards
Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .
Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .
properties
IUPAC Name |
[bromo-bis(trimethylsilyl)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHRVIXVYWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27BrSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)


![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)


![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)
![3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2978568.png)


![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)